4-Chloro-1,3,5-triazin-2-amine

Beschreibung

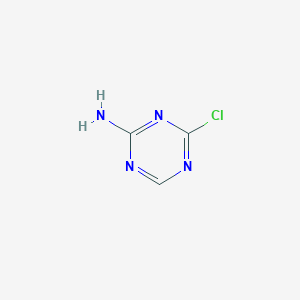

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVNIJSKNRGBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227869 | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-13-9 | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 1,3,5 Triazin 2 Amine

Established Synthetic Routes to 4-Chloro-1,3,5-triazin-2-amine

The predominant and most established method for synthesizing this compound begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The distinct reactivity of the three chlorine atoms on the triazine ring allows for selective substitution, which is fundamental to isolating the monosubstituted product.

The direct synthesis of this compound involves the reaction of cyanuric chloride with ammonia (B1221849). This reaction is a nucleophilic aromatic substitution where ammonia acts as the nucleophile. To achieve monosubstitution and prevent the formation of di- and tri-substituted products, the reaction conditions must be carefully controlled. The key parameter is temperature. The first chlorine atom of cyanuric chloride is highly reactive and can be selectively replaced at low temperatures, typically between 0 and 5 °C. troindia.inresearchgate.net

The process generally involves dissolving cyanuric chloride in a suitable organic solvent, such as acetone (B3395972) or diethyl ether, and then introducing ammonia, often as an aqueous solution or gas. dtic.milresearchgate.net An acid scavenger, like sodium carbonate or potassium carbonate, is typically added to neutralize the hydrochloric acid (HCl) that is liberated during the reaction. troindia.innih.gov Maintaining a low temperature is crucial to deactivate the remaining two chlorine atoms, thus yielding the desired monosubstituted product, this compound. nih.gov

While the reaction of cyanuric chloride with ammonia is the standard route, the concept of "alternative chlorination strategies" in this context generally refers to the broader synthetic possibilities starting from cyanuric chloride rather than direct chlorination of a pre-formed amino-triazine ring. The versatility of cyanuric chloride as a starting material allows for the introduction of a chlorine atom alongside an amino group through a controlled, stepwise process. google.com

The process for substituting chlorine atoms on cyanuric chloride can be carried out successively with different amines. google.com For instance, a process can be designed for the production of 2-alkylamino-4,6-dichloro-s-triazines by reacting cyanuric chloride with a primary amine in a solvent mixture, carefully controlling the pH and temperature to ensure monosubstitution. google.com This highlights that the "chlorination strategy" is embedded in the selective substitution of the multi-chlorinated precursor, cyanuric chloride, which remains the most practical and widely used method.

The selective synthesis of monosubstituted triazines from cyanuric chloride is based on the temperature-dependent reactivity of its three chlorine atoms. troindia.in This principle is a cornerstone of s-triazine chemistry.

First Substitution: Occurs at low temperatures, typically 0–5 °C. At this temperature, one chlorine atom is readily displaced by a nucleophile.

Second Substitution: Requires moderately higher temperatures, often around room temperature.

Third Substitution: Necessitates heating, sometimes to reflux temperatures, for the reaction to proceed. researchgate.net

This tiered reactivity allows for the isolation of this compound by reacting cyanuric chloride with one equivalent of an amine at or below 5 °C. researchgate.netnih.gov The use of 2 to 2.2 moles of amine per mole of cyanuric chloride at temperatures below -10 °C has been shown to selectively substitute one chlorine atom and increase the yields of the resulting dichloro derivatives by 10-20%. researchgate.net The choice of solvent and the base used to neutralize the liberated HCl are also critical factors in optimizing the reaction for high yields and purity. researchgate.net

Table 1: Conditions for Selective Monosubstitution of Cyanuric Chloride

| Nucleophile | Temperature (°C) | Solvent | Base | Outcome | Reference |

| 4-Aminobenzonitrile | 0 | Acetone | K₂CO₃ | Selective monosubstitution | nih.gov |

| Various Amines | 0–5 | Methylene Chloride | Na₂CO₃ | Formation of 2-substituted-4,6-dichloro-1,3,5-triazines | nih.gov |

| 2,5-Dimethyl Aniline | 0–5 | Acetone | K₂CO₃ | Synthesis of 4,6-dichloro-N-(alkyl phenyl)-1,3,5-triazin-2-amine | troindia.in |

| Various Amines | < -10 | Diethyl Ether | Excess Amine | Increased yields of dichloro derivatives | researchgate.net |

Advanced Synthetic Techniques for this compound Derivatives

Once this compound (or a related monosubstituted dichloro-triazine) is synthesized, the remaining chlorine atom(s) can be replaced using various advanced synthetic methods. These subsequent reactions are also typically nucleophilic aromatic substitutions.

The chlorine atoms on the triazine ring are susceptible to attack by a wide array of nucleophiles due to the electron-withdrawing nature of the nitrogen atoms in the ring. dtic.mil This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com

The reactivity of this compound allows for the introduction of various functional groups by reacting it with different nucleophiles. These can include:

O-Nucleophiles: Alcohols and phenols react to form alkoxy- and aryloxy-triazines, respectively. dtic.mil

S-Nucleophiles: Thiols can be used to introduce thioether linkages.

N-Nucleophiles: A vast range of primary and secondary amines can be used to synthesize more complex amino-triazine derivatives. researchgate.netnih.gov

The reaction conditions for these substitutions depend on the nucleophilicity of the incoming group and the deactivating effect of the substituent already present on the triazine ring. researchgate.net

Amination is a specific and widely used SNAr reaction for creating derivatives of this compound. In this reaction, a primary or secondary amine acts as the nucleophile, displacing the remaining chlorine atom. These reactions are typically carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific amine. nih.gov

For example, a monosubstituted dichloro-triazine, such as 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile, can be further reacted with amines like piperidine (B6355638) or morpholine (B109124) at room temperature to achieve disubstitution. nih.gov The synthesis of asymmetrically substituted triazines often involves the reaction of a monochloro-diamine intermediate with another amine, sometimes under microwave irradiation to facilitate the replacement of the last, least reactive chlorine atom. chim.it The choice of amine can range from simple alkylamines to more complex aromatic and heterocyclic amines, allowing for the creation of a diverse library of triazine compounds. researchgate.netnih.gov

Table 2: Examples of Amination Reactions on Chloro-s-Triazines

| Starting Chloro-Triazine | Amine Nucleophile | Temperature | Product | Reference |

| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Piperidine | Room Temp | 4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzonitrile | nih.gov |

| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Morpholine | Room Temp | 4-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzonitrile | nih.gov |

| 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines | Various Amines | Microwave | Asymmetrical triamine-1,3,5-triazines | chim.it |

| Cyanuric Chloride | 2,5-Dimethyl Aniline | 0-5 °C | 4,6-Dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine | troindia.in |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions with Diverse Nucleophiles

Etherification and Thiolation Reactions

The chlorine atom on the this compound core is susceptible to nucleophilic displacement by oxygen and sulfur-based nucleophiles, leading to the formation of ethers and thioethers, respectively. These reactions are cornerstone functionalization techniques in triazine chemistry.

Etherification: The reaction with alkoxides, typically generated from alcohols and a base, results in the formation of alkoxy-1,3,5-triazine derivatives. For instance, the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with amino acid derivatives proceeds in a solvent mixture like 1,4-dioxane/water, utilizing a base such as triethylamine (B128534) to scavenge the HCl produced. nih.gov While this example starts from a dimethoxy-substituted triazine, the principle applies to the substitution of the chlorine in this compound with an appropriate alkoxide to yield a 4-alkoxy-1,3,5-triazin-2-amine.

Thiolation: Similarly, S-nucleophiles can replace the chlorine atom. The reaction of chloro-s-triazines with thiols provides a direct route to thioether-substituted triazines. These reactions are often carried out in the presence of a base to facilitate the formation of the thiolate anion, which is a more potent nucleophile. The sequential substitution strategy allows for the introduction of thioether groups at specific positions on the triazine ring. researchgate.net

Sequential Derivatization Strategies

The most practical and widely used method for synthesizing substituted 1,3,5-triazines originates from the inexpensive and readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netnih.govmdpi.com The strategy hinges on the differential reactivity of the three chlorine atoms. After the first nucleophilic substitution, the electron-donating character of the new substituent deactivates the remaining chlorine atoms towards subsequent substitution. nih.govmdpi.com

This decreasing reactivity allows for the stepwise and controlled introduction of different nucleophiles, making it possible to synthesize a vast array of asymmetrically substituted triazines. researchgate.net The synthesis of this compound itself is an intermediate step in this sequence, typically formed by reacting cyanuric chloride with one equivalent of ammonia or an amine. Subsequent reaction with a different nucleophile can then displace the remaining chlorine atom. This one-pot, sequential approach is a powerful tool in combinatorial chemistry and the development of libraries of triazine derivatives. researchgate.net

For example, reacting cyanuric chloride first with an alcohol, followed by an amine, can yield 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. nih.gov This highlights the versatility of sequential derivatization in creating complex, multi-functionalized triazine molecules.

Temperature-Controlled Synthetic Approaches for Selective Substitutions

The successful implementation of sequential derivatization strategies is critically dependent on precise temperature control. The significant difference in reactivity of the chlorine atoms on the triazine ring can be exploited by carefully managing the reaction temperature. nih.gov

The general protocol for the stepwise substitution of chlorine atoms on cyanuric chloride is as follows:

First Substitution: Occurs at low temperatures, typically between 0–5 °C. nih.gov

Second Substitution: Requires moderately higher temperatures, often conducted at room temperature. nih.gov

Third Substitution: Necessitates significantly more energy, with reactions often carried out at elevated temperatures, sometimes at the boiling point of the solvent. nih.gov

This temperature-dependent reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines. To synthesize this compound, cyanuric chloride is reacted with an amino nucleophile at a low temperature (below -10 °C) to selectively substitute only one chlorine atom. researchgate.net This method has been shown to increase the yields of the desired dichloro derivatives by 10-20% compared to other methods. researchgate.net

| Substitution Step | Typical Reaction Temperature | Resulting Product Class |

| First Chlorine | 0–5 °C | Dichloro-s-triazine |

| Second Chlorine | Room Temperature | Monochloro-s-triazine |

| Third Chlorine | Elevated Temperature (Reflux) | Fully Substituted s-triazine |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more efficient and environmentally sustainable synthetic methods. This has led to the exploration of various catalysts and green chemistry protocols for the synthesis of this compound and its derivatives.

Exploration of Catalysts for Enhanced Reaction Efficiency

Catalysts play a crucial role in modern organic synthesis by improving reaction rates, yields, and selectivity under milder conditions.

Phase-Transfer Catalysts (PTC): In microwave-assisted syntheses of 1,3,5-triazine (B166579) derivatives, phase-transfer catalysts such as Tetrabutylammonium bromide (TBAB) have been shown to significantly enhance process efficiency. mdpi.comnih.gov The use of TBAB with sodium carbonate in DMF under microwave conditions provided optimal yields for the synthesis of certain triazine derivatives. mdpi.comnih.gov

Copper Catalysis: An efficient copper-catalyzed reaction has been developed for synthesizing substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides. This method proceeds under mild conditions and provides good yields, tolerating a range of functional groups. organic-chemistry.org

Iodine and Copper Chloride: A selective method for synthesizing N-( mdpi.comnih.govchim.ittriazine-2-yl) α-ketoamides from 2-amino mdpi.comnih.govchim.ittriazines and ketones uses a catalytic system of CuCl and I2 in DMSO at 120 °C. nih.gov

Development of Environmentally Benign Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. Several innovative, eco-friendly methods have been applied to triazine synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It offers advantages such as significantly reduced reaction times, improved yields, and often cleaner reactions. For the synthesis of 1,3,5-triazine derivatives, microwave-assisted methods have reduced reaction times from hours to mere minutes. mdpi.com For instance, a reaction that required 5-6 hours of conventional reflux yielded 69%, while a microwave-assisted approach using DMF and a phase-transfer catalyst took only 150 seconds to achieve yields up to 88%. mdpi.com

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasonic irradiation is another green technique that can dramatically enhance reaction rates. Sonochemical methods have been developed for the synthesis of 1,3,5-triazine derivatives, shortening reaction times to as little as 5 minutes while maintaining high yields (>75%). mdpi.com A modified sonochemical method has been successfully used to enable efficient synthesis in aqueous media, minimizing the use of organic solvents. mdpi.comnih.gov This approach is significantly faster and higher-yielding compared to conventional reflux methods. mdpi.com

Solvent-Free and Alternative Solvent Systems: To reduce the use of hazardous organic solvents, protocols have been developed under solvent-free conditions or in more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400). researchgate.netchim.itmdpi.com For example, the synthesis of certain 1,2,4-thiadiazoles, which are structurally related to triazines, has been achieved in PEG-400, a recyclable solvent, at ambient temperature. mdpi.com

| Synthetic Method | Reaction Time | Yield | Environmental Benefits |

| Conventional Reflux | 5–6 hours | 69% | High energy consumption, use of organic solvents. |

| Microwave-Assisted | 2.5 minutes | up to 88% | Drastically reduced reaction time and energy use. mdpi.com |

| Ultrasound-Assisted | 30–35 minutes | 84% | Short reaction time, potential for aqueous media. mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1,3,5 Triazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the proton and carbon environments within 4-Chloro-1,3,5-triazin-2-amine and its derivatives. Analysis of NMR spectra can be complex due to factors like low solubility and the potential for conformational equilibria, which may cause signals to appear as broad multiplets. tdx.cat In such cases, using co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can improve solubility and spectral resolution. tdx.cat

Proton NMR (¹H NMR) provides information on the chemical environment of protons in a molecule. In this compound, the primary protons of interest are those of the amine (-NH₂) group and the single proton on the triazine ring. The chemical shift of the amine protons can vary and may appear as a broad signal due to hydrogen bonding and exchange phenomena. The proton attached to the triazine ring is expected to appear in the aromatic region, with its precise chemical shift influenced by the electronic effects of the nitrogen atoms, the chlorine atom, and the amino group.

In substituted derivatives, the chemical shifts of protons on the substituent groups provide valuable structural information. For instance, in N-substituted triazinyl-amides, a broad signal for the N-H proton is often observed downfield, sometimes above 11 ppm, indicating its acidic nature and involvement in hydrogen bonding. nih.gov Protons on alkyl or aryl groups attached to the triazine core will exhibit characteristic shifts and coupling patterns that help confirm their structure. nih.govresearchgate.net

Table 1: Example ¹H NMR Chemical Shifts (δ) for Protons in Substituted Triazine Derivatives Data is presented for illustrative purposes to show typical chemical shift ranges.

| Compound/Fragment | Proton Type | Solvent | Chemical Shift (ppm) |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide nih.gov | N-H (amide) | CDCl₃ | 11.66 (broad) |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide nih.gov | C-H (triazine ring) | CDCl₃ | 8.51 (singlet) |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide nih.gov | C-H (phenyl ring) | CDCl₃ | 8.10-7.51 (multiplet) |

| 4-chloro-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide nih.gov | N-H (amide) | CDCl₃ | 8.78 (broad) |

| 4-chloro-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide nih.gov | C-H (triazine ring) | CDCl₃ | 8.37 (singlet) |

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of triazine derivatives. The carbon atoms within the 1,3,5-triazine (B166579) ring are highly deshielded due to the electron-withdrawing character of the adjacent nitrogen atoms, causing their signals to appear significantly downfield, typically in the range of 160-175 ppm. researchgate.net The specific chemical shifts of the three ring carbons in this compound will be distinct, influenced by the different substituents (chlorine, amine, and hydrogen).

In substituted triazines, the signals for the triazine ring carbons remain in this downfield region. nih.govresearchgate.net Quaternary carbons, such as those bonded to substituents without any attached protons, often exhibit weaker signals in the spectrum. youtube.com The carbon atoms of the various substituents will appear at chemical shifts characteristic of their functional group type, allowing for a complete mapping of the molecule's carbon skeleton. scienceready.com.aubhu.ac.in

Table 2: Example ¹³C NMR Chemical Shifts (δ) for Carbons in Substituted Triazine Derivatives Data is presented for illustrative purposes to show typical chemical shift ranges for the triazine core.

| Compound | Carbon Type | Solvent | Chemical Shift (ppm) |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide nih.gov | C (triazine ring) | CDCl₃ | 165.9, 163.6, 161.4 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide nih.gov | C (triazine ring) | CDCl₃ | 165.9, 163.7, 161.4 |

| 4-amino-6-chloro-1,3,5-triazinones researchgate.net | C (triazine ring) | Not specified | 148-154 |

| 2-hydroxy-4,6-bis(trinitromethyl)-1,3,5-triazine researchgate.net | C (triazine ring) | CDCl₃ / Acetone-d₆ | 165-171 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming molecular structures. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, which is invaluable for assigning the C-H bond in the triazine ring and any protons and carbons in the substituents.

Techniques like Double Quantum Filtered COSY (DQCOSY) can be used to identify correlated spin systems, helping to trace the connectivity of protons within substituent groups. tdx.cat Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, which can help determine the preferred conformation of flexible side chains.

These techniques are also crucial for studying dynamic processes like tautomerism. For example, in derivatives like 4-amino-6-chloro-1,3,5-triazin-2(1H)-one, a lactam-lactim tautomerism is possible. researchgate.net 2D NMR experiments can help identify the predominant tautomeric form in solution by observing specific correlations or exchange cross-peaks between the different forms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The amine group gives rise to characteristic N-H stretching vibrations, typically appearing as one or two sharp bands in the 3100-3500 cm⁻¹ region. researchgate.net The triazine ring itself has several characteristic absorption bands. Strong absorptions related to C=N and C-N stretching vibrations of the carbon-nitrogen heterocycle are typically observed in the 1230-1580 cm⁻¹ range. researchgate.net A distinct peak corresponding to the stretching vibration of the triazine ring can also be found at lower wavenumbers, around 776 cm⁻¹. researchgate.net The carbon-chlorine (C-Cl) bond stretch is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3100 - 3500 researchgate.net |

| Amine (N-H) | Bending (Scissoring) | ~1600 - 1650 |

| Triazine Ring (C=N, C-N) | Ring Stretching | 1230 - 1580 researchgate.net |

| Triazine Ring | Ring Vibration | ~770 - 810 researchgate.net |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 youtube.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak (M+2) that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID), provides structural information by breaking the molecular ion into smaller, charged fragments. jeol.comwikipedia.org The fragmentation patterns of triazines are well-studied. Common fragmentation pathways for chlorotriazines include the loss of the chlorine atom, elimination of small neutral molecules like HCN, and cleavage of the heterocyclic ring. jeol.comnist.gov Analyzing these fragment ions helps to piece together the structure of the parent molecule. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). jeol.com This level of precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For this compound (C₃H₃ClN₄), HRMS can confirm this specific formula, distinguishing it from any other isomers or compounds with the same nominal mass. The accuracy of HRMS is sufficient to confirm the elemental composition of the protonated molecule and its fragments, providing definitive structural evidence. nih.govjeol.com

Table 4: Example HRMS Data for Triazine Derivatives

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | C₁₃H₁₄N₅O₂ | 272.1147 | 272.1148 | nih.gov |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide | C₁₄H₁₆N₅O₂ | 286.1304 | 286.1281 | nih.gov |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide | C₁₄H₁₆N₅O₃ | 302.1253 | 302.1232 | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis and Hydrogen Bonding

While a specific crystal structure for this compound is not extensively detailed in readily available literature, analysis of its closely related derivatives provides significant insight into the expected structural motifs. Studies on substituted 2-chloro-1,3,5-triazines reveal that the solid-state structures are heavily stabilized by intricate networks of hydrogen bonds.

For instance, the crystal structure of 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine, a more complex derivative, demonstrates how molecules are linked by eight independent N—H⋯N hydrogen bonds. researchgate.net These interactions form two distinct chains of R2²(8) rings, a common hydrogen-bonding pattern in such systems. researchgate.net This intricate arrangement highlights the importance of the amino groups in directing the supramolecular assembly. researchgate.net Similarly, structural analysis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines shows a 4,6-diamino-1,3,5-triazine structure stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net

These studies collectively indicate that the amino group and the nitrogen atoms within the triazine ring of this compound are key participants in forming robust hydrogen-bonded networks. These interactions are critical in defining the crystal lattice and the macroscopic properties of the material.

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

|---|---|---|---|---|

| 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine | Orthorhombic | Pca2₁ | N—H⋯N | researchgate.net |

| 2-Chloro-4,6-bis(3,5-dimethylpyrazolylamino)-1,3,5-triazine | Not Specified | Not Specified | Intra- and intermolecular N—H⋯N | researchgate.net |

| 2,4,6-triamino-1,3,5-triazine (Melamine) | Monoclinic | P2₁/c | N—H⋯N | researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For this compound and its derivatives, HPLC and UPLC are particularly powerful tools for assessing purity and isolating compounds of interest.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triazine derivatives. uniba.sk Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for these compounds. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for triazine analysis involves a C18 or Phenyl stationary phase column. d-nb.infogoogle.com The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, and may be run under isocratic (constant composition) or gradient (varying composition) elution. d-nb.infogoogle.com Detection is commonly achieved using a UV detector, as the triazine ring exhibits strong absorbance around 220-240 nm. d-nb.infooup.com

The purity of synthesized triazine derivatives is routinely confirmed by HPLC, with results often indicating purities greater than 98%. uniba.sk For example, a semi-preparative HPLC method was successfully developed to purify a 1,3,5-triazine derivative, increasing its purity from 31.32% in the crude product to 98.24% in the isolated fraction. uniba.sk The robustness of HPLC allows for the reliable separation and quantification of a wide range of s-triazines and their more polar degradation products in a single analytical run. d-nb.info

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 | Inertsil Ph | d-nb.infothermofisher.com |

| Mobile Phase | Methanol/Phosphate Buffer Gradient | Acetonitrile/Water (1:1 v/v) | d-nb.infogoogle.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | google.comoup.com |

| Detection | UV at 220 nm | UV at 240 nm | d-nb.infogoogle.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.

In the analysis of this compound derivatives, UPLC provides much faster separation times without compromising efficiency. mdpi.com For instance, a comprehensive analysis of a series of 6-chloro-1,3,5-triazines was performed using an Agilent 1290 Infinity LC system with a ZOBRAX Eclipse C18 column (2.1 × 50 mm, 1.8 µm). mdpi.com Another study utilized a UPLC-MS system with an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) to achieve high-resolution separation and purity assessment of newly synthesized triazines. nih.gov A purity of 96.94% was determined with a run time of just over 7 minutes. nih.gov

The enhanced speed of UPLC is particularly advantageous for high-throughput screening and quality control applications. The ability to use smaller particle columns results in sharper and narrower peaks, leading to better resolution and higher sensitivity, which is crucial for detecting trace impurities. mdpi.com

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| System | Agilent 1290 Infinity LC | Acquity UPLC | mdpi.comnih.gov |

| Column | ZOBRAX Eclipse C18 (2.1 × 50 mm, 1.8 µm) | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | mdpi.comnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | Water/Formic Acid (A), Acetonitrile/Formic Acid (B) - Gradient | mdpi.comnih.gov |

| Flow Rate | Not Specified | 0.3 mL/min | mdpi.comnih.gov |

| Detection | Diode Array Detector (DAD) | Photodiode Array (PDA) Detector / MS | mdpi.comnih.gov |

Theoretical and Computational Studies on 4 Chloro 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. It provides a framework for understanding chemical bonding, reactivity, and spectroscopic properties. For 4-Chloro-1,3,5-triazin-2-amine, MO analysis helps in characterizing the distribution and energies of its electrons.

The electronic structure of triazine derivatives is a subject of considerable interest due to their widespread applications. rsc.org MO calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Illustrative Electronic Properties from Molecular Orbital Analysis of a Triazine Derivative

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic triazine derivative and are intended to demonstrate the type of data obtained from molecular orbital analysis.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It has proven to be a reliable and efficient approach for predicting the optimized geometry, vibrational frequencies, and other electronic properties of molecules like this compound.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry is crucial for understanding the molecule's shape and steric properties, which in turn influence its reactivity and intermolecular interactions.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated, which can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. This comparative approach is invaluable for the structural elucidation of newly synthesized compounds. semanticscholar.orgresearchgate.net

Table 2: Illustrative Optimized Geometry Parameters for a Chloro-Amino Triazine Structure from DFT Calculations

| Parameter | Atoms Involved | Illustrative Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (ring) | 1.33 Å |

| Bond Length | C-NH2 | 1.36 Å |

| Bond Angle | N-C-N (ring) | 126° |

| Bond Angle | Cl-C-N | 115° |

| Dihedral Angle | H-N-C-N | 180° |

Note: The values in this table are illustrative and represent typical data obtained from DFT geometry optimization of a chloro-amino triazine. They are not specific experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.net

Conformational analysis through MD simulations can reveal the different spatial arrangements (conformers) that the molecule can adopt and the energy barriers between them. This is particularly important for understanding the molecule's dynamic behavior and how its shape can change in different conditions. For substituted triazines, restricted rotation around certain bonds can lead to the existence of different stable conformers, which can be investigated using MD. mdpi.com

MD simulations are also instrumental in studying intermolecular interactions. By simulating the molecule in a solvent box, one can observe how it interacts with solvent molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. chim.it This information is crucial for understanding the molecule's solubility and how it behaves in solution.

Table 3: Illustrative Data from a Molecular Dynamics Simulation of a Triazine Derivative in Water

| Parameter | Description |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Number of Water Molecules | ~5000 |

| Average Number of H-bonds | 3.5 (between triazine and water) |

| Radial Distribution Function | Provides information on the probability of finding a water molecule at a certain distance from the triazine. |

Note: This table provides an example of the parameters and outputs of a typical molecular dynamics simulation for a triazine derivative and is for illustrative purposes.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a key role in modern SAR by identifying the key molecular features responsible for a desired biological effect. For this compound and its derivatives, computational SAR can guide the design of new compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules. By analyzing a set of triazine derivatives with known activities, a QSAR model can be built to predict the activity of new, untested compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Computational SAR analyses can also involve the generation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By understanding the pharmacophore for a particular target, medicinal chemists can design new triazine derivatives that fit this model and are likely to be active.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jocpr.com This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target. For this compound, molecular docking can be used to explore its potential interactions with various enzymes or receptors. ijsdr.orgnih.gov

The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is typically considered the most likely binding mode. The results of a docking simulation can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

This information can be used to explain the mechanism of action of the compound and to guide the design of more potent and selective inhibitors. For example, if a docking study reveals that the amino group of this compound forms a crucial hydrogen bond with a specific amino acid residue in the active site of an enzyme, medicinal chemists can design derivatives that enhance this interaction. nih.gov

Table 4: Illustrative Results from a Molecular Docking Simulation of a Triazine Ligand

| Parameter | Description | Illustrative Value |

| Target Protein | Example: Dihydrofolate Reductase | DHFR |

| Binding Energy | An estimate of the strength of the interaction between the ligand and the protein. | -8.5 kcal/mol |

| Interacting Residues | The amino acids in the protein's binding site that form key interactions with the ligand. | Asp27, Ile50, Phe31 |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond, Pi-Alkyl |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study for a triazine-based ligand.

Advanced Applications and Research Horizons of 4 Chloro 1,3,5 Triazin 2 Amine Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The 1,3,5-triazine (B166579) framework is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov The ability to readily modify the triazine core has enabled the creation of extensive compound libraries for screening against various therapeutic targets. researchgate.net

Antimicrobial and Antibacterial Activities of Derivatives

Derivatives of 4-Chloro-1,3,5-triazin-2-amine have demonstrated significant potential as antimicrobial and antibacterial agents. Researchers have synthesized various series of these compounds and evaluated their efficacy against a range of pathogenic microorganisms.

One study detailed the synthesis of 1,3,5-triazine derivatives functionalized with alkylating 2-chloroethylamine (B1212225) fragments, which showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthetic derivatives were found to be more active against Gram-positive bacteria, with one compound exhibiting high effectiveness against M. luteus with a Minimum Inhibitory Concentration (MIC) value of 7.81 µg/mL, which is more potent than the standard antibiotic Streptomycin (MIC of 31.25 µg/mL) in this specific test. nih.gov The mechanism of action for some of these derivatives involves the inhibition of bacterial DNA gyrases, an essential enzyme for bacterial survival that is absent in humans. nih.govnih.gov

Another research effort focused on creating substituted 4-(3-methylbenzo[d]isoxazol-6-yloxy)-6-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)-1,3,5-triazin-2-amines. These compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi, showing significant antimicrobial properties. wisdomlib.org Furthermore, a series of 1,3,5-triazinyl aminobenzenesulfonamides were synthesized and tested against vancomycin-resistant Enterococcus faecalis (VRE) isolates, with some derivatives demonstrating high activity against all tested strains. mdpi.com

| Compound Type | Target Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| s-Triazine with 2-chloroethylamine fragments | M. luteus | 7.81 µg/mL | nih.gov |

| s-Triazine with 2-chloroethylamine fragments | S. aureus | Similar to Streptomycin | nih.gov |

| 1,3,5-triazinyl aminobenzenesulfonamides | Vancomycin-resistant Enterococcus faecalis (VRE) | MIC range 13.80–55.20 µM | mdpi.com |

| Thiazolo[3,2-a] nih.govnih.govwisdomlib.org triazine moiety | Mycobacterium tuberculosis (drug-sensitive) | 2.49 µM | nih.gov |

Anticancer and Antitumor Properties

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents. researchgate.net Derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. mdpi.comrsc.orgnih.gov

A series of imamine-1,3,5-triazine derivatives were designed and synthesized, demonstrating selective and potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells. rsc.org Two compounds from this series, 4f and 4k, exhibited IC₅₀ values of 6.25 µM and 8.18 µM, respectively, significantly surpassing the efficacy of the parent compound, imatinib (B729) (IC₅₀ = 35.50 µM). rsc.org Further investigations revealed that compound 4f could inhibit the migration, invasion, and adhesion of MDA-MB-231 cells. rsc.org

In another study, morpholine-functionalized 1,3,5-triazine derivatives were synthesized and evaluated for their cytotoxic activity against SW480 and SW620 colorectal cancer cell lines. mdpi.com One compound demonstrated superior antiproliferative activity with an IC₅₀ of 5.85 µM compared to the reference drug 5-fluorouracil. mdpi.com The anticancer mechanisms of triazine derivatives are often linked to the inhibition of key enzymes involved in cancer progression, such as EGFR-TK, topoisomerase II, and PI3Ks. nih.gov For example, certain 1,3,5-triazine derivatives have been identified as potent dual-effective inhibitors against both wild-type and mutant EGFR. nih.gov

| Derivative Type | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Imamine-1,3,5-triazine (Compound 4f) | MDA-MB-231 (Breast Cancer) | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine (Compound 4k) | MDA-MB-231 (Breast Cancer) | 8.18 µM | rsc.org |

| Morpholine-functionalized 1,3,5-triazine (Compound 11) | SW480 (Colorectal Cancer) | 5.85 µM | mdpi.com |

| 1,3,5-triazine-based pyrazole (B372694) (Compound 17) | EGFR targeting | 229.4 nM | nih.gov |

Antiviral and Antifungal Investigations

The exploration of 1,3,5-triazine derivatives has extended to their potential as antiviral and antifungal agents. researchgate.net Several studies have reported the synthesis of novel triazine compounds with significant activity against pathogenic fungi.

A series of s-triazine derivatives were synthesized and showed notable antifungal activity, particularly against Candida albicans. nih.gov One compound was highly effective with an MIC of 7.81 µg/mL against this opportunistic fungus. nih.gov Another study focused on s-triazine-bis-benzenesulfonamide hybrids which were evaluated for their in vitro activity against fungal strains like Aspergillus niger and Candida albicans. mdpi.com The structural versatility of the s-triazine scaffold allows for the incorporation of various pharmacophores, leading to compounds with broad-spectrum antifungal properties. mdpi.com While the antiviral applications are less specific in the provided context, the broad biological activity of s-triazine derivatives suggests their potential in this area as well. nih.govresearchgate.net

Development of Novel Therapeutic Agents based on Triazine Scaffolds

The 1,3,5-triazine scaffold is a valuable platform for the development of new therapeutic agents targeting a range of diseases. nih.govresearchgate.net Its wide-ranging pharmacological properties have made it a focus of research in areas beyond antimicrobial and anticancer applications. nih.gov For instance, triazine derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Studies have identified triazine derivatives that can inhibit the formation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov

Furthermore, the 1,3,5-triazine core has been utilized to develop agents targeting various enzymes implicated in breast cancer, including PI3K, mTOR, EGFR, and DNA topoisomerase. nih.govresearchgate.net The ability to systematically modify the substituents on the triazine ring allows for the fine-tuning of activity against specific biological targets, paving the way for the creation of more effective and selective therapeutic agents. nih.gov

Modulation of Biological Pathways (e.g., S1P1 receptor modulation)

A novel and sophisticated application of triazine derivatives lies in their ability to modulate specific biological pathways. One such pathway involves the Sphingosine-1-phosphate (S1P) receptors, which play a crucial role in regulating the immune system. nih.gov S1P receptor agonists are a new class of drugs that work by blocking the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory response. nih.gov This mechanism is being explored for the treatment of autoimmune diseases like ulcerative colitis. nih.gov While direct examples of this compound derivatives as S1P1 receptor modulators are still emerging in readily available literature, the adaptability of the triazine scaffold makes it a prime candidate for the design of such targeted therapies. The development of selective S1P modulators aims to enhance the efficacy and safety profile of this class of agents for managing conditions like ulcerative colitis. nih.gov

Applications in Agrochemicals

Beyond pharmaceuticals, derivatives of this compound have significant applications in the agrochemical industry, primarily as herbicides. echemi.comnih.gov The chloro-s-triazines are a group of structurally related herbicides that function by inhibiting mitochondrial respiration in plants. nih.gov

Compounds such as atrazine (B1667683), simazine, and cyanazine (B135985) are well-known examples of triazine-based herbicides. nih.gov 6-chloro-1,3,5-triazine-2,4-diamine (B21410) is a key intermediate and a known herbicidal agent itself. echemi.com The herbicidal activity of these compounds is generally associated with the presence of the chlorine atom; dechlorination typically reduces or eliminates their herbicidal effects. nih.gov

A specific sulfonylurea herbicide, 2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]benzenesulfonamide, has been developed and demonstrates the continued relevance of the triazine scaffold in creating new and effective weed control agents. acs.org The widespread use of triazine herbicides is attributed to their effectiveness and the ability to synthesize a variety of derivatives to target different types of weeds. researchgate.netnih.gov

Applications in Materials Science

The 1,3,5-triazine scaffold is a versatile building block in materials science, valued for its structural rigidity, thermal stability, and electron-deficient nature. rsc.orgiciq.org

Triazine derivatives are fundamental monomers for creating high-performance thermoset polymers and resins. 360iresearch.com Melamine, a well-known triazine derivative, is a key component in melamine-formaldehyde resins, which are prized for their hardness, thermal stability, and resistance to fire and chemicals. core.ac.uk These aminoplast resins are used in a wide array of applications, including durable laminates for countertops, adhesives for wood products, protective coatings, and molded components. 360iresearch.comcore.ac.uk

The triazine ring's structure allows for a high degree of crosslinking, which imparts excellent mechanical strength and thermal resilience to the resulting polymer. 360iresearch.com Research in this area also focuses on creating novel porous organic polymers (POPs) from triazine-based precursors. crimsonpublishers.commdpi.com These materials possess high surface areas and tunable porosity, making them suitable for applications in catalysis and as adsorbents for environmental remediation. mdpi.com Furthermore, s-triazine derivatives have been developed as latent curing agents for epoxy resins, where the electron-withdrawing effect of the triazine ring suppresses reactivity at room temperature but allows for rapid curing at elevated temperatures, extending the storage stability of the epoxy system. researchgate.net

The electron-deficient nature of the 1,3,5-triazine ring makes it an exceptional building block for materials used in organic electronics. nih.gov In the field of OLEDs, triazine derivatives are widely used as electron-acceptor moieties in the design of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govchemrxiv.org TADF materials enable OLEDs to harvest both singlet and triplet excitons for light emission, significantly boosting their internal quantum efficiency.

Triazine-based emitters have been successfully developed for green and deep-blue OLEDs. nih.govscnu.edu.cn For example, the green TADF emitter DMAC-TRZ, which incorporates a triazine acceptor, has achieved an external quantum efficiency (EQE) of 26.5%. nih.gov Another device using the triazine derivative TCTPA as the emissive and electron-transporting layer exhibited a maximum brightness of 2,612 cd/m². scnu.edu.cn The high thermal stability and excellent charge transport properties of triazine compounds also contribute to the operational longevity of OLED devices. oled-intermediates.com

In the realm of LCDs, the rigid, planar structure of the triazine core is exploited to create star-shaped liquid crystals. rsc.orgnih.gov These non-conventional molecules can self-assemble into ordered columnar phases, which are essential for their application in emissive displays. rsc.org By modifying the peripheral groups attached to the central triazine core, researchers can tune the mesomorphic properties and stabilize different liquid crystal phases. rsc.org

Table 3: Performance of Selected Triazine-Based OLED Emitters Interactive data from materials science research. nih.govscnu.edu.cn

| Emitter Compound | Color | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) |

|---|---|---|---|

| DMAC-TRZ | Green | 26.5% | Not specified |

| TRZ-DDPAc | Green | 27.3% | Not specified |

| DACT-II | Green | 29.6% | Not specified |

The 1,3,5-triazine unit is a powerful and widely utilized building block in supramolecular chemistry and crystal engineering. rsc.orgresearchgate.net Its C₃ symmetry and the arrangement of nitrogen atoms make it an ideal scaffold for directing the self-assembly of molecules into highly ordered, functional superstructures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net

Researchers have used triazine derivatives to construct a variety of complex architectures, including monodisperse oligomers, macrocycles, and dendrimers. rsc.orgrsc.org For instance, 2,4,6-triamine-1,3,5-triazine (melamine) units are well-known for their ability to form extensive hydrogen-bonded networks. rsc.org This predictable self-assembly is harnessed to create materials with tailored properties for applications in host-guest chemistry, anion recognition, and catalysis. researchgate.net The synthesis of molecules like 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been specifically targeted for applications in crystal engineering, where intramolecular and intermolecular hydrogen bonds stabilize the crystal lattice, allowing for precise control over the solid-state structure. researchgate.net

Environmental Fate and Degradation Studies of Triazine Compounds

The environmental persistence and transformation of s-triazine compounds, including derivatives of this compound, are critical areas of research due to their widespread use and potential ecological impact. Understanding the degradation pathways of these compounds is essential for assessing their environmental longevity and developing effective remediation strategies.

Biodegradation Pathways and Mechanisms

The biodegradation of s-triazine herbicides is a key process in their environmental dissipation. Microbial communities in soil and water have demonstrated the capacity to metabolize these complex molecules. Research has shown that the biodegradation of s-triazines, such as atrazine, often proceeds through a series of enzymatic reactions. nih.govnih.gov

A primary mechanism in the biodegradation of many s-triazine compounds is N-dealkylation and dechlorination. nih.gov This process involves the removal of alkyl groups from the side chains and the substitution of chlorine atoms on the triazine ring. These initial steps are crucial as they often lead to less toxic metabolites. For many triazine herbicides, these pathways converge on the formation of cyanuric acid, a key intermediate that can be further mineralized by some microorganisms into carbon dioxide and ammonia (B1221849). nih.govmdpi.com

Studies have identified specific bacterial strains capable of degrading s-triazine herbicides. For instance, Pseudomonas sp. ADP contains the pADP-1 plasmid, which harbors the genes (atzA, atzB, and atzC) encoding the enzymes responsible for the sequential hydrolysis of atrazine to hydroxyatrazine, N-isopropylammelide, and ultimately N-ethylammelide, which then leads to cyanuric acid. nih.gov Similarly, mixed bacterial communities have been shown to effectively degrade a range of s-triazines, including atrazine, simazine, and terbuthylazine, to concentrations below 0.1 mg/liter within several days. nih.gov

The table below summarizes key enzymes involved in the biodegradation of atrazine, a closely related and extensively studied chlorotriazine.

| Enzyme | Gene | Function |

| Atrazine chlorohydrolase | atzA | Catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine. |

| Hydroxyatrazine ethylaminohydrolase | atzB | Catalyzes the hydrolysis of hydroxyatrazine to N-isopropylammelide. |

| N-isopropylammelide isopropylaminohydrolase | atzC | Catalyzes the hydrolysis of N-isopropylammelide to cyanuric acid. |

This table illustrates the enzymatic pathway for atrazine degradation, which serves as a model for understanding the biodegradation of other chlorotriazines.

Photodegradation Studies

Photodegradation represents another significant pathway for the transformation of triazine compounds in the environment, particularly in aqueous systems. The direct photolysis of triazine herbicides under simulated solar light can be a slow process. acs.orgcsbsju.edu However, the rate of degradation can be influenced by the presence of photosensitizing agents in natural waters.

Photodegradation of s-triazines generally follows first-order kinetics. acs.orgcsbsju.edu The process involves several reaction types, including:

Dealkylation: The removal of alkyl side chains.

Dechlorination: The replacement of chlorine atoms, often with hydroxyl groups.

Oxidation: The introduction of oxygen atoms into the molecule.

For chlorotriazines like atrazine and simazine, a primary photodegradation pathway involves dechlorination and subsequent hydroxylation. csbsju.edu Another route is the oxidation of the alkyl side chains, leading to dealkylated derivatives. csbsju.edu Studies have shown that the half-lives of s-triazines under photocatalytic conditions can range from approximately 10 to 40 minutes, depending on the specific compound and experimental conditions.

The following table presents the photodegradation half-lives of several s-triazine herbicides in the presence of a TiO2 photocatalyst under simulated solar light.

| Compound | Half-life (minutes) |

| Atrazine | 20.4 |

| Propazine | 38.3 |

| Cyanazine | 10.8 |

| Prometryne | 12.3 |

Data from a study on the photocatalytic degradation of s-triazine herbicides.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants, including triazine herbicides, that are resistant to conventional treatment methods. acs.org AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can rapidly break down complex organic molecules.

Several AOPs have proven effective for the degradation of triazine compounds:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to produce hydroxyl radicals. A synergistic effect is often observed, leading to faster degradation rates than with UV radiation or H₂O₂ alone. acs.orgcsbsju.edu

UV/O₃: The combination of UV light and ozone can also generate hydroxyl radicals, enhancing the oxidative degradation of pollutants. acs.org

Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. tandfonline.com The s-triazines atrazine, simazine, and cyanazine are readily degraded by UV irradiation in aqueous titanium dioxide suspensions. tandfonline.com

Sulfate (B86663) Radical-Based AOPs: More recently, the use of sulfate radicals (SO₄•⁻) has been explored. These radicals can be generated from persulfate or peroxymonosulfate (B1194676) and have shown high reactivity towards chlorotriazine herbicides like atrazine, propazine, and terbuthylazine. acs.org

The ultimate end product of the extensive oxidation of many triazine herbicides through AOPs is often cyanuric acid, which can be more resistant to further degradation by these methods. scirp.org

Detection and Quantification in Environmental Samples

The monitoring of triazine compounds in environmental matrices such as water and soil is crucial for assessing the extent of contamination and ensuring compliance with regulatory limits. Due to the low concentrations at which these compounds are often found, sensitive and selective analytical methods are required.

A common strategy for the analysis of triazines in environmental samples involves a preconcentration step followed by chromatographic separation and detection. oup.com Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating triazines from water samples. oup.comnih.gov

Several analytical techniques are employed for the detection and quantification of triazine herbicides:

High-Performance Liquid Chromatography (HPLC): Often coupled with a diode-array detector (DAD), HPLC-DAD is a robust method for separating and quantifying triazines. oup.comoup.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), provides high sensitivity and specificity for the analysis of triazines. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has become increasingly popular for the determination of triazine herbicides and their degradation products in environmental water samples due to its high sensitivity and ability to analyze a wide range of compounds. nih.gov

The table below summarizes the limits of detection (LODs) for several triazine herbicides in water samples using a dispersive liquid-liquid microextraction (DLLME) method coupled with HPLC-DAD. oup.com

| Compound | Limit of Detection (ng/mL) |

| Simazine | 0.1 |

| Atrazine | 0.1 |

| Prometon | 0.05 |

| Ametryn | 0.05 |

| Prometryn | 0.1 |

Data from a study on the determination of triazine herbicides in water samples. oup.com

Future Research Directions and Challenges

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The chemical reactivity of the chlorine atom on the 4-chloro-1,3,5-triazin-2-amine core makes it an ideal starting point for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. Future research will focus on exploring innovative derivatization pathways to create compounds with enhanced and targeted biological activities. A primary strategy involves the fusion of the triazine core with other known pharmacophoric fragments to generate hybrid molecules with potentially synergistic effects.

Researchers are investigating the synthesis of triazine derivatives incorporating moieties such as piperidine (B6355638), morpholine (B109124), benzimidazole, and various amino acids. These modifications aim to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for biological efficacy. For instance, trisubstituted s-triazine derivatives bearing morpholine, aniline, and dipeptide groups have shown significant inhibitory properties against breast cancer cell lines. Similarly, novel triazine-sulfonamide analogues have demonstrated promising broad-spectrum activities, including anti-proliferative, anti-microbial, and even anti-viral properties against SARS-CoV-2.

The exploration of multi-component reactions and green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, is also a key direction. These methods can accelerate the discovery of new derivatives by allowing for rapid and efficient library synthesis. The goal is to systematically explore the structure-activity relationship (SAR) to identify derivatives with high potency and selectivity against specific biological targets, such as enzymes involved in tumorigenesis or microbial pathogens.

Table 1: Examples of Bioactive 1,3,5-Triazine (B166579) Derivatives

| Derivative Class | Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Triazine-Dihydropyrimidine Hybrids | Antifungal (e.g., C. albicans) | Exhibited mild to moderate antifungal activity, with better inhibition of Candida spp. | |

| 4-Aminoquinoline-s-triazine Hybrids | Antifungal (C. albicans, A. niger) | Potent activity against C. albicans with MIC values as low as 8 µg/mL. | |

| Triazine-Benzimidazole Analogs | Anticancer (60 human cancer cell lines) | Derivatives with piperidine and phenyl substitutions showed the highest inhibiting potency. | |

| Triazine Nitrogen Mustards (with Ala-Ala-OMe) | Anticancer (Colon Cancer) | Induced time- and dose-dependent cytotoxicity and apoptosis in DLD-1 and HT-29 cell lines. |

Development of Targeted Delivery Systems for Bioactive Triazine Compounds

A significant challenge in pharmacology is ensuring that bioactive compounds reach their intended target in the body with minimal off-target effects. For potent triazine derivatives, the development of targeted delivery systems is a critical area of future research. These systems aim to increase therapeutic efficacy while reducing systemic toxicity.

Triazine-based dendrimers have emerged as a highly promising platform for drug delivery. Their well-defined, highly branched structure and versatile surface chemistry allow for the attachment of various molecules, including drugs, targeting ligands (like antibodies), and imaging agents. The synthetic versatility of the triazine core enables the scalable production of dendrimers with orthogonally functional surfaces, facilitating post-synthetic modifications such as PEGylation to improve biocompatibility and circulation time.

To date, triazine dendrimers have been successfully used to create adducts with anticancer drugs like paclitaxel (B517696) and camptothecin, with some constructs showing promising activity in vivo. Future research will focus on designing "smart" delivery systems that can release their therapeutic payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes. Furthermore, researchers are exploring the use of other nanocarriers, such as nanoparticles, liposomes, and hydrogels, often based on biocompatible polymers like chitosan, to encapsulate and deliver triazine compounds effectively.

Comprehensive Toxicological Assessments and Environmental Risk Mitigation

While the s-triazine scaffold is valuable in drug development, some of its derivatives, particularly herbicides like atrazine (B1667683) and simazine, are known for their environmental persistence and potential toxicity. These compounds are frequently detected in groundwater and are considered possible human carcinogens. Therefore, a crucial future direction is the comprehensive toxicological assessment of all newly synthesized triazine derivatives.

Future research must involve rigorous in vitro and in vivo testing to profile the endocrine-disrupting properties, cytotoxicity, and genotoxicity of new compounds. Studies have utilized assays like the Microtox assay to determine the acute toxicity of various triazines, revealing a wide range of EC50 values (the concentration effecting a 50% reduction in a biological function) depending on the specific substitutions on the triazine ring. For example, ametryne has been shown to be significantly more toxic to Vibrio fischeri than propazine.

Beyond assessing toxicity, a major challenge is to proactively design compounds with a lower environmental risk. This involves creating derivatives that are more readily biodegradable. In-silico methods are being used to design substitutes for existing triazine herbicides that possess high efficacy but also high microbial degradability and low human cytotoxicity. Environmental risk mitigation also involves developing strategies to remediate contaminated sites, such as using innovative filtering cartridges based on bovine odorant binding proteins that can selectively remove triazine herbicides from water. Regulatory bodies continue to review and implement mitigation measures, such as reducing application rates and requiring mandatory spray drift controls, to minimize environmental exposure.

Table 2: Acute Toxicity of Selected Triazine Compounds in the Microtox Assay

| Compound | EC50 (mg/L) | Relative Toxicity |

|---|---|---|

| Ametryne | 11.80 | Most Toxic |

| Didealkylated triazine | 12.74 | High |

| Atraton | 36.96 | High |

| Atrazine | 39.87 | Moderate |

| Bladex (Cyanazine) | 78.50 | Moderate |

| Atrazine desethyl | 81.86 | Moderate |

| Atrazine deisopropyl | 82.68 | Moderate |

| Prometryne | 226.80 | Low |

| Propazine | 273.20 | Least Toxic |

Source: Data from toxicity tests on Vibrio fischeri.

Integration of Artificial Intelligence and Machine Learning in Triazine Drug Design

The traditional drug discovery process is lengthy and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of novel triazine derivatives. These computational tools can analyze vast datasets to identify promising drug candidates with a much higher success rate.

One of the key applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models can predict the biological activity or toxicity of a compound based on its chemical structure, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those likely to be toxic. For triazines, QSAR evaluations have successfully predicted toxicity with a high coefficient of determination (r² = 0.86).

AI and ML are also being used for high-throughput virtual screening, where large libraries of virtual triazine derivatives are docked against a specific biological target to predict binding affinity. Deep learning models, such as graph neural networks, can predict a wide range of molecular properties, including absorption, distribution, metabolism, and elimination (ADME), which are critical for a drug's success. By integrating various data types—from chemical structures and bioactivity data to gene expression profiles—AI can help design triazine compounds with desired multi-target activities and favorable pharmacokinetic profiles, significantly reducing the time and cost of development.

Scalable and Sustainable Synthesis of this compound and its Derivatives

The foundation for all research into triazine derivatives is the availability of the core chemical, this compound, and its precursors like cyanuric chloride. A significant challenge lies in developing synthetic methods that are not only scalable and cost-effective but also environmentally sustainable.

Traditional synthetic routes often rely on harsh reagents and organic solvents. Future research is increasingly focused on "green" chemistry principles to minimize environmental impact. This includes the use of aqueous media, which reduces reliance on volatile organic solvents, and the development of catalytic processes that improve efficiency and reduce waste.

Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to dramatically reduce reaction times, increase yields, and offer better control over reaction conditions for producing triazine derivatives. For example, a green protocol for synthesizing 1,3,5-triazine derivatives with anticancer potential was developed using microwave conditions, while a modified sonochemical method enabled efficient synthesis in aqueous media. The use of phase-transfer catalysts can also enhance reaction rates and facilitate the separation of products, further contributing to a more sustainable process. The ultimate goal is to establish robust, scalable, and green manufacturing processes that can support both advanced research and the potential future clinical and commercial development of novel triazine-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1,3,5-triazin-2-amine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using cyanuric chloride as a starting material. For example, stepwise substitution with amines under controlled temperatures (0°C to room temperature) and bases like Hünig’s base (N,N-diisopropylethylamine) can optimize selectivity . Solvent choice (e.g., dichloromethane) and gradient elution (2–40% ethyl acetate in hexanes) during silica column purification improve yields (reported up to 86–91% in optimized protocols) .

Q. How are substituent effects on triazine derivatives characterized using spectroscopic techniques?

- Methodological Answer : and NMR are critical for confirming substituent positions. For example, aryl groups at the 6-position of the triazine ring show distinct aromatic proton signals (δ 6.8–8.6 ppm), while cycloamino substituents (e.g., 4-methylpiperidino) exhibit methylene/methyl resonances (δ 1.4–4.3 ppm) . Elemental analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities .

Q. What purification strategies are effective for isolating this compound derivatives?

- Methodological Answer : Silica gel chromatography with gradient elution (hexanes/ethyl acetate) is standard. Recrystallization in ethanol or methanol enhances purity, as evidenced by sharp melting points (149–218°C) and consistent elemental analysis .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the design of triazine derivatives with enhanced biological activity?